molecular formula C10H11NO4 B1324913 Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate CAS No. 952182-95-5

Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate

Cat. No.: B1324913
CAS No.: 952182-95-5
M. Wt: 209.2 g/mol
InChI Key: RVVIFCSUZZBKEQ-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Scientific Research Applications

Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds containing isoxazole rings should be handled with care as some isoxazoles are known to be toxic .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as in the development of new pharmaceuticals or materials. Further studies could also focus on developing more efficient synthesis methods for this and similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . The cyclopropylcarbonyl group can be introduced through a subsequent acylation reaction. The ester group is usually formed by esterification of the corresponding carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reaction . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylcarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the isoxazole ring or the ester group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropylcarbonyl group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the substituents on the isoxazole ring .

Comparison with Similar Compounds

    Ethyl 3-isoxazolecarboxylate: Lacks the cyclopropylcarbonyl group, which may result in different biological activities.

    Cyclopropylcarbonyl isoxazole: Similar structure but without the ester group, affecting its reactivity and applications.

    Isoxazole derivatives with different substituents: Variations in substituents can lead to significant differences in chemical and biological properties.

Uniqueness: Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate is unique due to the presence of both the cyclopropylcarbonyl and ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

ethyl 4-(cyclopropanecarbonyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-14-10(13)8-7(5-15-11-8)9(12)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVIFCSUZZBKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217111
Record name Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-95-5
Record name Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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